2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
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Description
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H24N6 and its molecular weight is 324.432. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include the quinazoline and pyrimidine moieties, are crucial in medicinal chemistry due to their wide range of biological activities. Research has focused on synthesizing derivatives of these compounds to explore their potential applications further. For instance, the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves complex cyclization reactions starting from compounds with piperidine units, indicating the significance of piperidine in constructing intricate heterocyclic structures (Paronikyan et al., 2016).
Luminescent Materials Development
The development of luminescent materials using piperazine-substituted compounds has shown promising results. Novel model compounds synthesized with these structures exhibit interesting photophysical properties, which could be harnessed for applications in sensing, imaging, and optoelectronic devices. The study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provides insights into how these materials can be engineered for specific uses (Gan et al., 2003).
Anticancer Research
The search for novel anticancer agents has led to the exploration of quinazoline and pyrimidine derivatives. Piperazine units, due to their versatility, are often incorporated into these molecules to enhance their biological activity. Research into indoloquinoline–piperazine hybrids and their metal complexes has shown that structural modifications, including the incorporation of piperazine, can significantly affect solubility and antiproliferative activity, offering pathways to design more effective chemotherapy drugs (Filak et al., 2014).
Catalysis and Organic Synthesis
Catalytic processes involving cyclic amines, including piperidine and its derivatives, are key to synthesizing various bioactive compounds. Studies have shown that these amines can undergo enantioselective α-C–H coupling, leading to the formation of α-arylated amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals (Jain et al., 2016).
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutic agents against bacterial and fungal infections, as well as tuberculosis, highlighting the potential of pyrimidine-amine conjugates in addressing global health challenges (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-19-9-6-17(22-13)23-14-7-10-24(11-8-14)18-15-4-2-3-5-16(15)20-12-21-18/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLORROEZGEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.